molecular formula C13H18N2O3 B7506609 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one

1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one

Cat. No. B7506609
M. Wt: 250.29 g/mol
InChI Key: GKIRWWHZOMGCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one, also known as TFP or TFP-nitrile, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. TFP is a heterocyclic organic compound that contains a piperazine ring and a furan ring.

Mechanism of Action

The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one is not fully understood. However, it has been proposed that 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one may act as an inhibitor of various enzymes involved in the regulation of neurotransmitters such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. By inhibiting these enzymes, 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one may increase the levels of neurotransmitters such as acetylcholine and serotonin, which are important for cognitive function and mood regulation.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has been reported to have various biochemical and physiological effects. It has been reported to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been reported to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in lab experiments is that it is a relatively simple compound to synthesize. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in lab experiments is that its exact mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one.

Future Directions

There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one. One direction is to further elucidate the mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one. This could involve studying the effects of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one on various enzymes and neurotransmitters in vitro and in vivo. Another direction is to study the potential therapeutic applications of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. This could involve conducting preclinical and clinical trials to evaluate the safety and efficacy of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in humans. Additionally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one.

Synthesis Methods

The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one involves the reaction of 2-furoic acid with acetic anhydride and piperazine in the presence of a catalyst. The reaction yields 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one as a white crystalline solid with a melting point of 92-94°C. The purity of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has been studied for its potential applications in drug discovery and development. It has been reported to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters such as acetylcholine and serotonin, which are important for cognitive function and mood regulation.
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been reported to have antidepressant effects in animal models of depression.

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-11(16)14-6-8-15(9-7-14)13(17)5-4-12-3-2-10-18-12/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRWWHZOMGCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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